molecular formula C13H23NO3 B3039591 tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate CAS No. 1212149-17-1

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B3039591
CAS RN: 1212149-17-1
M. Wt: 241.33 g/mol
InChI Key: RZUVQBCRNRHRSJ-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds often involves the use of the tert-butyl group in chemical transformations . A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern in chemical reactions . The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

Scientific Research Applications

Synthesis and Structural Analysis

Efficient Synthesis and Applications in Medicinal Chemistry The compound tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate is utilized as an intermediate in synthesizing more complex molecules, such as Tyk2 inhibitors, which are significant in medicinal chemistry for their therapeutic potential. An efficient synthesis method for a closely related compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, has been demonstrated, highlighting the compound's utility in generating novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Exploration in Supramolecular Chemistry The analogues of tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate exhibit interesting supramolecular arrangements due to weak intermolecular interactions. Studies reveal that even without a hydrogen bond donor and acceptor system, these compounds can form unique supramolecular assemblies, providing insights into the molecular design of materials and drugs (Samipillai et al., 2016).

Structural Insights and Crystallography

Crystal Structure and Molecular Packing Research into closely related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides insights into the crystal structure and molecular packing. These studies highlight the importance of hydrogen bonding in stabilizing the crystal structure and forming infinite chains, which can be crucial for understanding the compound's behavior in different states and its potential applications in material science and drug development (Didierjean et al., 2004).

properties

IUPAC Name

tert-butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-6-7-10-8-11(15)9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUVQBCRNRHRSJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R)-2-butyl-4-oxopyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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